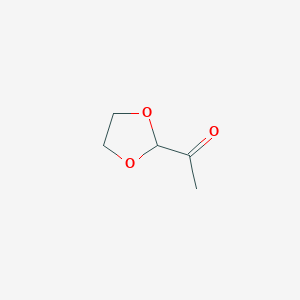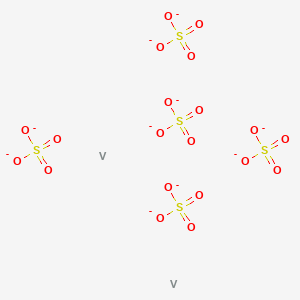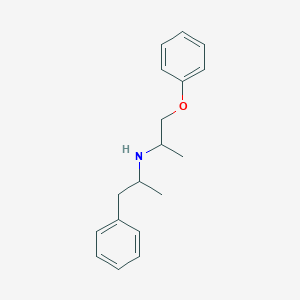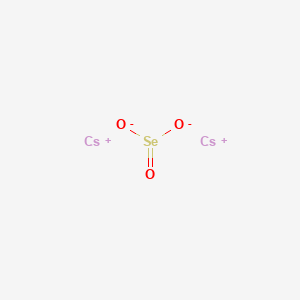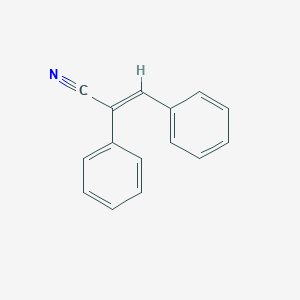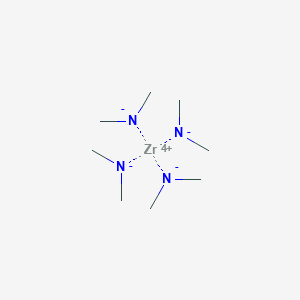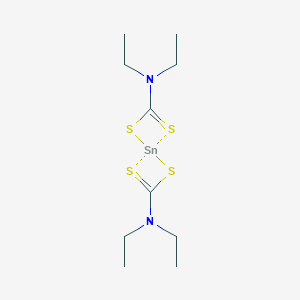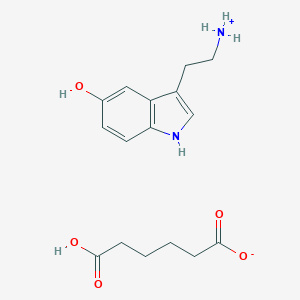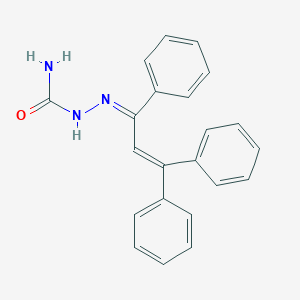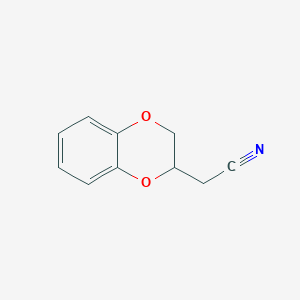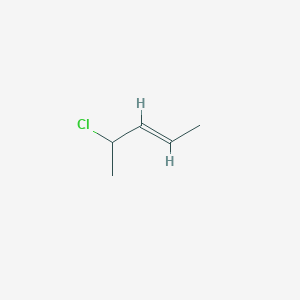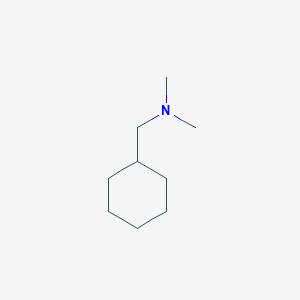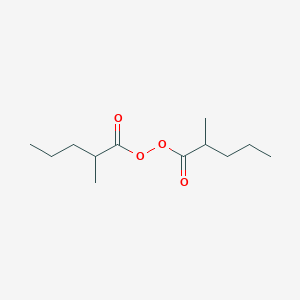
Bis(2-methylvaleryl) peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylvaleryl) peroxide (Bis-MVP) is a peroxide compound that has found significant use in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents such as ether, acetone, and benzene. Bis-MVP is widely used as a radical initiator in polymerization reactions, and its properties make it an excellent candidate for use in various fields such as materials science, biochemistry, and pharmaceuticals.
Mécanisme D'action
Bis(2-methylvaleryl) peroxide acts as a radical initiator by decomposing into free radicals when exposed to heat or light. These free radicals then initiate the polymerization reaction by attacking the monomer molecules, leading to the formation of polymer chains.
Effets Biochimiques Et Physiologiques
Bis(2-methylvaleryl) peroxide has no known biochemical or physiological effects on living organisms. However, it is a hazardous compound and should be handled with care. Exposure to Bis(2-methylvaleryl) peroxide can cause skin irritation, eye irritation, and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-methylvaleryl) peroxide has several advantages for use in lab experiments. It is a stable compound that can be stored for extended periods without significant degradation. It is also a highly efficient radical initiator that can initiate polymerization reactions at low temperatures. However, Bis(2-methylvaleryl) peroxide has some limitations, such as its toxicity and the need for careful handling during its synthesis and use.
Orientations Futures
There are several future directions for the use of Bis(2-methylvaleryl) peroxide in scientific research. One potential application is in the development of new materials with unique properties. Bis(2-methylvaleryl) peroxide can be used as a radical initiator in the synthesis of polymers with specific properties such as high strength, flexibility, and thermal stability. Another potential application is in the development of drug delivery systems. Bis(2-methylvaleryl) peroxide can be used in the synthesis of polymer nanoparticles that can be loaded with drugs and targeted to specific sites in the body. Finally, Bis(2-methylvaleryl) peroxide can be used in the development of new catalysts for various chemical reactions, leading to the synthesis of new compounds with unique properties and applications.
Conclusion:
Bis(2-methylvaleryl) peroxide is a versatile compound that has found significant use in various scientific research applications. Its properties make it an excellent candidate for use in polymerization reactions, materials science, biochemistry, and pharmaceuticals. While Bis(2-methylvaleryl) peroxide has some limitations, its potential applications in the development of new materials, drug delivery systems, and catalysts make it an exciting area for future research.
Méthodes De Synthèse
Bis(2-methylvaleryl) peroxide can be synthesized by the reaction of 2-methylvaleryl chloride with hydrogen peroxide in the presence of a catalyst. The reaction proceeds via a free radical mechanism, and the yield of the product is dependent on the reaction conditions such as temperature, pressure, and the concentration of the reactants.
Applications De Recherche Scientifique
Bis(2-methylvaleryl) peroxide is widely used in scientific research as a radical initiator for polymerization reactions. It is used in the synthesis of various polymers such as polyethylene, polystyrene, and polypropylene. Bis(2-methylvaleryl) peroxide is also used in the preparation of polymer composites, which find applications in various fields such as aerospace, automotive, and construction.
Propriétés
Numéro CAS |
16496-29-0 |
|---|---|
Nom du produit |
Bis(2-methylvaleryl) peroxide |
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
2-methylpentanoyl 2-methylpentaneperoxoate |
InChI |
InChI=1S/C12H22O4/c1-5-7-9(3)11(13)15-16-12(14)10(4)8-6-2/h9-10H,5-8H2,1-4H3 |
Clé InChI |
RNXKQMBYNVOCNC-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)OOC(=O)C(C)CCC |
SMILES canonique |
CCCC(C)C(=O)OOC(=O)C(C)CCC |
Autres numéros CAS |
16496-29-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



